
3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. It can also include the compound’s reactivity with common reagents .科学的研究の応用
Electrooxidative Cyclization in Synthesis
Electrooxidative cyclization methods have been applied to synthesize novel oxazolidine derivatives, demonstrating the versatility of this approach in creating complex molecular structures. For instance, the synthesis of 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols highlights the efficiency of electrooxidative cyclization. This method significantly benefits from the use of catalytic amounts of iodide ions, improving the yields of the cyclized compounds (Okimoto et al., 2012).
Synthesis and Biological Activity
The synthesis of oxazolidine derivatives from β-hydroxy- or β-mercapto-α-amino acid esters has been investigated, resulting in compounds with potential biological activities. Such synthetic pathways demonstrate the functional versatility of oxazolidine derivatives and their potential as biologically active molecules (Badr et al., 1981).
Fungicidal Applications
Oxazolidinone derivatives, such as famoxadone, represent a new class of agricultural fungicides with excellent control over various plant pathogens. The development of famoxadone illustrates the application of oxazolidine compounds in creating effective solutions for crop protection, showcasing the potential of similar compounds in agricultural sciences (Sternberg et al., 2001).
Novel Synthetic Routes
Research into the synthesis of oxazolidine-2,4-diones via a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide presents a novel and environmentally friendly approach to accessing these compounds. This method underscores the ongoing innovation in synthetic chemistry aimed at developing more sustainable practices (Zhang et al., 2015).
作用機序
Target of Action
The primary target of 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione is cereblon , a protein that plays a crucial role in the ubiquitin-proteasome system . This compound acts as a functionalized cereblon ligand .
Mode of Action
3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione interacts with its target, cereblon, by forming a complex. This interaction leads to the degradation of specific proteins . The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell . By interacting with cereblon, the compound can influence the degradation of specific proteins, altering the normal functioning of this pathway .
Pharmacokinetics
The compound’s structure suggests that it may have certain physicochemical properties that could influence its adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is the targeted degradation of specific proteins. This can lead to changes at the molecular and cellular levels, depending on the proteins that are degraded .
Action Environment
The action of 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-12(24-14-5-3-2-4-6-14)16(21)18-9-7-13(8-10-18)19-15(20)11-23-17(19)22/h2-6,12-13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDLXNFWJDZGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)COC2=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)oxazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

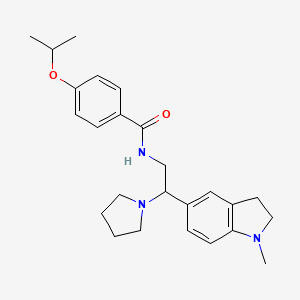
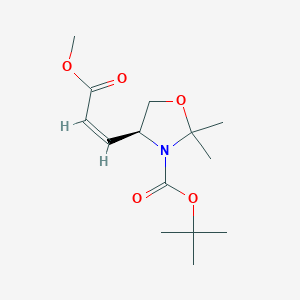
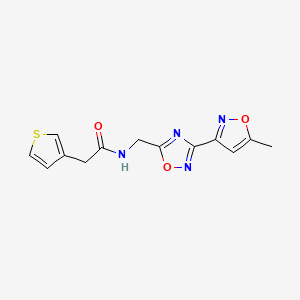
![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2973408.png)
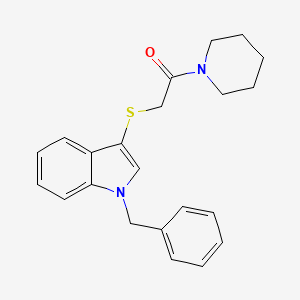
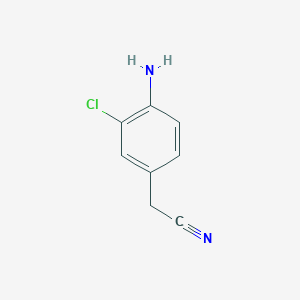
![5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2973416.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2973418.png)
![N'-[(1E)-1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2973420.png)
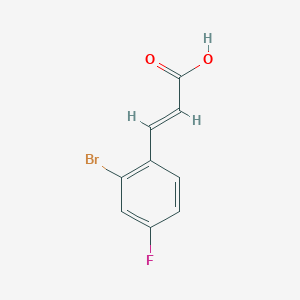


![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2973425.png)